HERBACETIN-3,8-DIGLUCOPYRANOSIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HERBACETIN-3,8-DIGLUCOPYRANOSIDE can be synthesized through several chemical routes. One common method involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the strawberry plant. The plant material is subjected to solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
HERBACETIN-3,8-DIGLUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
HERBACETIN-3,8-DIGLUCOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant defense mechanisms and its impact on cellular processes.
Medicine: Studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
Industry: Utilized in the formulation of natural health products and cosmetics due to its bioactive properties
Mechanism of Action
HERBACETIN-3,8-DIGLUCOPYRANOSIDE exerts its effects primarily through the inhibition of antigen-stimulated elevation of intracellular free calcium concentration and reactive oxygen species (ROS). This inhibition is achieved by directly blocking the activation of spleen tyrosine kinase, a key enzyme in the signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Shares a similar phenylpropanoid structure but lacks the glucopyranosyloxy group.
Coumarin: Another phenolic compound with anti-inflammatory properties but differs in its lactone structure.
Uniqueness
This compound is unique due to its specific glucopyranosyloxy substitution, which enhances its solubility and bioavailability compared to other phenolic compounds. This structural feature also contributes to its potent anti-inflammatory activity .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOKZQAQPBUNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99224-12-1 |
Source
|
Record name | Herbacetin 3,8-diglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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